(3-Methoxy-propyl)-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

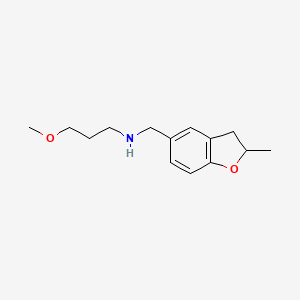

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-Methoxy-N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine. This nomenclature reflects the compound's structural organization, beginning with the methoxypropyl chain as the primary amine component and incorporating the substituted dihydrobenzofuran moiety as the N-alkyl substituent. The systematic name explicitly identifies the key structural elements: a three-carbon propyl chain bearing a methoxy group at the terminal position, connected through an amino nitrogen to a methyl group attached to the 5-position of a 2-methyl-2,3-dihydrobenzofuran ring system.

The structural representation of this compound can be expressed through several chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as CC1OC2=CC=C(CNCCCOC)C=C2C1. This notation encodes the complete molecular structure, showing the benzofuran ring system with its oxygen bridge, the methyl substituent at the 2-position, and the aminomethyl linkage to the methoxypropyl chain. The International Chemical Identifier string provides an even more detailed structural description: 1S/C14H21NO2/c1-11-8-13-9-12(4-5-14(13)17-11)10-15-6-3-7-16-2/h4-5,9,11,15H,3,6-8,10H2,1-2H3. This identifier systematically describes the connectivity and stereochemistry of all atoms within the molecule, enabling unambiguous identification across chemical databases.

The three-dimensional molecular structure contains multiple rotatable bonds, specifically six rotatable chemical bonds, which contribute to the compound's conformational flexibility. The molecular architecture features a heterocyclic benzofuran core fused to a saturated ring system, with the methyl substituent providing additional steric considerations. The aminomethyl linker connecting to the methoxypropyl chain introduces further structural complexity, with the terminal methoxy group adding both hydrophilic character and potential for hydrogen bonding interactions.

Alternative Chemical Names and Registry Identifiers (Chemical Abstracts Service 878046-63-0)

The compound is registered under Chemical Abstracts Service number 878046-63-0, which serves as the primary international identifier for this specific molecular entity. This registry number provides unambiguous identification across all chemical databases and commercial suppliers, ensuring consistency in chemical communication and documentation. The Chemical Abstracts Service registry system represents the most authoritative source for chemical identification, with this particular number being associated exclusively with the this compound structure.

Multiple alternative chemical names exist for this compound across various chemical databases and commercial suppliers. The compound is frequently referenced as 5-Benzofuranmethanamine, 2,3-dihydro-N-(3-methoxypropyl)-2-methyl-, which represents an alternative systematic nomenclature approach emphasizing the benzofuranmethanamine core structure. Additional nomenclature variants include 3-methoxy-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-1-amine, which provides yet another systematic naming convention following International Union of Pure and Applied Chemistry guidelines.

Commercial chemical suppliers have assigned proprietary catalog identifiers to this compound, including TIMTEC-BB SBB011733, ASINEX-REAG BAS 16150140, and AKOS BC-1941. These commercial identifiers facilitate procurement and inventory management within the chemical supply chain. The MDL Number MFCD08056146 represents another important database identifier used in chemical information systems. The International Chemical Identifier Key DXAVLEBTUDGOIZ-UHFFFAOYSA-N provides a unique hash-based identifier derived from the complete structural information, enabling rapid database searches and cross-referencing across multiple chemical information platforms.

Molecular Formula (C₁₄H₂₁NO₂) and Weight (235.32 grams per mole) Analysis

The molecular formula C₁₄H₂₁NO₂ represents the exact atomic composition of this compound, indicating fourteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and two oxygen atoms. This formula provides essential information for understanding the compound's chemical behavior, stoichiometric calculations, and analytical characterization requirements. The carbon-to-hydrogen ratio reflects the partially saturated nature of the molecule, with the dihydrobenzofuran ring system contributing to the overall degree of unsaturation.

The molecular weight of 235.32 grams per mole represents the standard atomic weight calculation based on the molecular formula. More precise calculations yield an exact molecular mass of 235.157227 atomic mass units, which proves critical for high-resolution mass spectrometric analysis and identification. This molecular weight falls within the typical range for small-molecule pharmaceutical intermediates and research compounds, making it suitable for various analytical techniques including gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry applications.

The compound exhibits specific molecular properties derived from its formula and structure. The calculated density is reported as 1.0 ± 0.1 grams per cubic centimeter, indicating a molecular packing density similar to water. The predicted boiling point of 343.3 ± 30.0 degrees Celsius at 760 millimeters of mercury pressure reflects the compound's moderate molecular weight and intermolecular forces. The flash point of 143.5 ± 14.0 degrees Celsius provides important information for handling and storage considerations. The vapor pressure of 0.0 ± 0.8 millimeters of mercury at 25 degrees Celsius indicates low volatility under standard conditions.

Additional molecular descriptors include a calculated logarithmic partition coefficient (LogP) of 1.73, suggesting moderate lipophilicity that may influence biological membrane permeability and solubility characteristics. The refractive index of 1.519 provides optical property information useful for analytical identification. The molecular structure contains one hydrogen bond donor and three hydrogen bond acceptors, which influences solubility and intermolecular interaction patterns. The presence of seventeen heavy atoms (non-hydrogen atoms) contributes to the overall molecular complexity.

Properties

IUPAC Name |

3-methoxy-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-11-8-13-9-12(4-5-14(13)17-11)10-15-6-3-7-16-2/h4-5,9,11,15H,3,6-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAVLEBTUDGOIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)CNCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Formation and Substitution

The 2,3-dihydrobenzofuran scaffold is commonly synthesized via palladium-catalyzed tandem cyclization and cross-coupling reactions starting from substituted phenols and appropriate alkyl or alkenyl halides. For example, phenols coupled with 3-bromo-2-methylpropene under basic conditions (potassium carbonate) in methyl ethyl ketone, followed by palladium-catalyzed cyclization, yield 2,3-dihydrobenzofuran derivatives with methyl substitution at the 2-position.

Alternative methods include Sonogashira coupling and carbonylative cyclization to form benzofuran rings with high regioselectivity and yield.

Functionalization at the 5-Position

- The 5-position on the benzofuran ring can be functionalized by halogenation (e.g., bromination) followed by nucleophilic substitution or cross-coupling reactions to introduce a benzyl-type side chain.

Introduction of the Benzylmethylamine Side Chain

The benzylmethylamine moiety at the 5-position is typically introduced by nucleophilic substitution of a halogenated benzofuran intermediate with an amine nucleophile.

For example, 5-bromomethyl-2,3-dihydrobenzofuran derivatives can be reacted with propylamine derivatives to yield (2,3-dihydro-1-benzofuran-5-ylmethyl)(propyl)amine analogs.

Alkylation with 3-Methoxy-Propyl Group

The final step involves alkylation of the amine nitrogen with a 3-methoxy-propyl group. This can be achieved by:

Reacting the primary or secondary amine intermediate with 3-methoxy-propyl halides (e.g., 3-methoxypropyl bromide) under basic conditions to form the corresponding N-substituted amine.

Alternatively, reductive amination using 3-methoxy-propionaldehyde and the amine intermediate in the presence of a reducing agent (e.g., sodium cyanoborohydride) can be employed for selective N-alkylation.

Representative Reaction Conditions and Yields

Analytical and Research Findings

Spectroscopic Characterization: The final compound typically shows characteristic signals in ^1H-NMR for the methoxy group (~3.3-3.5 ppm singlet), benzofuran aromatic protons (6.5-7.5 ppm), and methylene protons adjacent to nitrogen (2.5-3.5 ppm). IR spectra confirm the presence of amine N-H stretching (~3300 cm^-1) and ether C-O stretching (~1100 cm^-1).

Purity and Yield Optimization: Reaction times and temperatures are optimized to balance yield and purity. For example, prolonged reflux in DMF with potassium carbonate improves substitution efficiency but may increase side reactions.

Catalyst Selection: PdCl2(PPh3)2 is preferred over Pd(PPh3)4 for cyclization steps due to higher catalytic efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-propyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the benzofuran ring, potentially converting it to a dihydrobenzofuran derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution can introduce halogens or nitro groups onto the benzofuran ring.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the field of medicinal chemistry , particularly as a potential therapeutic agent for various neurological disorders. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems.

- Neuroprotective Effects : Research indicates that compounds with similar structures can modulate glutamatergic signaling, potentially offering protective effects against excitotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's diseases .

- Antidepressant Activity : Preliminary studies suggest that derivatives of benzofuran compounds may exhibit antidepressant-like effects in animal models, possibly by influencing serotonin and norepinephrine levels .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted, which could be beneficial in treating conditions characterized by neuroinflammation .

Neuropharmacological Insights

The interaction of (3-Methoxy-propyl)-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine with various neurotransmitter receptors is critical for understanding its pharmacological profile:

- NMDA Receptor Modulation : Similar compounds have been shown to act as antagonists at NMDA receptors, which could reduce excitotoxicity linked to excessive glutamate signaling .

- Serotonin Receptor Interaction : Given its structural features, it may also interact with serotonin receptors, which are crucial for mood regulation and are targeted by many antidepressants .

Case Study 1: Neuroprotective Mechanisms

A study published in the International Journal of Molecular Sciences examined the neuroprotective effects of benzofuran derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and oxidative damage markers, suggesting potential therapeutic applications for neurodegenerative diseases .

Case Study 2: Antidepressant-Like Effects

In a controlled study using rodent models, a derivative of this compound demonstrated significant reductions in depressive-like behaviors when administered chronically. Behavioral assessments showed improved scores on the forced swim test and the tail suspension test, indicating potential antidepressant properties .

Mechanism of Action

The mechanism of action of (3-Methoxy-propyl)-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and receptors, modulating their activity. The methoxy-propyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Structural Impact on Bioactivity

- Methoxypropyl vs.

- Benzofuran Substitution : The 2-methyl group on the dihydrobenzofuran ring enhances steric hindrance, possibly reducing off-target interactions compared to unsubstituted benzofurans (e.g., 5-MAPDB) .

Pharmacological Potential

- This contrasts with 5-MAPDB, which acts as a direct receptor agonist .

- Safety Profile : Fluorinated analogs (e.g., 2,2,2-trifluoro derivatives) exhibit higher metabolic stability but carry risks of bioaccumulation , whereas the target compound’s methoxy group may facilitate safer excretion.

Biological Activity

(3-Methoxy-propyl)-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine, a compound with the molecular formula C14H21NO2 and CAS number 878046-63-0, has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial and antifungal activities, as well as its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for various biological activities. Its structure can be described as follows:

- Molecular Weight : 235.322 g/mol

- Functional Groups : Methoxy group, amine group, and a dihydrobenzofuran structure.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various derivatives related to benzofuran compounds. While specific data on this compound is limited, related compounds have shown promising results against common bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A (related structure) | E. coli | 0.0195 mg/mL |

| Compound B (related structure) | Staphylococcus aureus | 0.0048 mg/mL |

| Compound C (related structure) | Bacillus mycoides | 0.0048 mg/mL |

These findings suggest that the benzofuran framework may contribute to the antibacterial efficacy observed in related compounds, indicating potential for further exploration of this compound in this context .

Antifungal Activity

In addition to antibacterial properties, compounds with similar structures have demonstrated antifungal activity. For instance, certain derivatives have been tested against Candida albicans and other fungal strains.

Table 2: Antifungal Activity of Related Compounds

| Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D (related structure) | C. albicans | 16.69 µM |

| Compound E (related structure) | Fusarium oxysporum | 56.74 µM |

The antifungal activity of these compounds suggests that the presence of specific functional groups in the benzofuran structure may enhance their biological effectiveness against fungal pathogens .

While detailed mechanisms specific to this compound remain under investigation, it is hypothesized that similar compounds exert their effects through disruption of bacterial cell membranes or interference with essential metabolic pathways.

Case Studies and Research Findings

Research has focused on the synthesis and evaluation of various benzofuran derivatives for their biological activities. A notable study explored the synthesis of multiple alkaloid derivatives and their corresponding bioactivities, providing insights into structure-activity relationships (SAR) that could be applicable to this compound .

In another case study examining related compounds, significant antibacterial and antifungal activities were reported against a range of microbial strains, reinforcing the potential therapeutic applications of such derivatives in clinical settings .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (3-Methoxy-propyl)-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine, and how can reaction conditions be optimized?

- Methodological Answer : Begin with palladium-catalyzed amination or alkylation reactions to assemble the benzofuran and methoxypropylamine moieties. Optimize solvent systems (e.g., THF or DMF) and catalysts (e.g., NaH or Pd(PPh₃)₄) to enhance yield and purity. Reaction temperatures should be controlled (0°C to reflux) to minimize side products. Purification via column chromatography with gradients of ethyl acetate/hexane is advised .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use - and -NMR to confirm proton and carbon environments, particularly the dihydrobenzofuran ring and methoxypropyl chain. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm) and benzofuran C-O-C vibrations (~1250 cm). Purity assessment via HPLC with C18 columns and UV detection at 254 nm is recommended .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial or neuropharmacological potential?

- Methodological Answer : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC assays). For neuroactivity, employ receptor-binding assays (e.g., serotonin or dopamine receptors) in transfected HEK293 cells, measuring cAMP levels or calcium flux. Include positive controls like known receptor agonists/antagonists .

Advanced Research Questions

Q. How can computational modeling predict interactions with neurotransmitter receptors?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using receptor crystal structures (e.g., 5-HT PDB: 6A94). Analyze binding poses for hydrogen bonding with amine groups and hydrophobic interactions with the benzofuran ring. Validate predictions with molecular dynamics (MD) simulations (GROMACS) over 100 ns to assess stability .

Q. How to resolve contradictions between in vitro activity and in vivo efficacy?

- Methodological Answer : Investigate pharmacokinetic parameters (e.g., plasma half-life via LC-MS/MS) and blood-brain barrier penetration (logP calculations, PAMPA-BBB assay). Perform metabolite profiling using liver microsomes to identify inactivation pathways. Adjust dosing regimens or formulate prodrugs to enhance bioavailability .

Q. What design principles apply to SAR studies for optimizing pharmacological profiles?

- Methodological Answer : Systematically vary substituents on the benzofuran (e.g., halogenation at position 5) and methoxypropyl chain (e.g., altering alkyl length). Test derivatives in dose-response assays (IC/EC) and correlate with steric/electronic parameters (Hammett constants, logP). Use CoMFA or QSAR models to predict activity cliffs .

Q. How does stability under varying pH/temperature impact formulation?

- Methodological Answer : Conduct accelerated stability studies (ICH guidelines): expose the compound to pH 1–10 buffers (37°C, 72 hrs) and monitor degradation via UPLC. For thermal stability, use DSC/TGA to identify decomposition thresholds. Stabilize acidic formulations with enteric coatings or lyophilization .

Q. Which advanced techniques elucidate its 3D conformation and solid-state behavior?

- Methodological Answer : Single-crystal X-ray diffraction resolves bond angles and dihedral angles in the benzofuran-amine scaffold. Pair with solid-state NMR to study polymorphism. For solution dynamics, employ NOESY to analyze intramolecular interactions between the methoxypropyl chain and aromatic system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.